
rel-(S,R,S,S)-Nebivolol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(S,R,S,S)-Nebivolol Hydrochloride is a chiral beta-blocker used primarily in the treatment of hypertension and heart failure. It is a selective beta-1 receptor antagonist with vasodilatory properties, which makes it unique among beta-blockers. The compound is a racemic mixture of two enantiomers, each contributing to its pharmacological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(S,R,S,S)-Nebivolol Hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclic ring system: This is achieved through a series of cyclization reactions.
Introduction of the hydroxyl group: This step involves selective hydroxylation.
Resolution of enantiomers: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to carry out the cyclization and hydroxylation reactions.
Chiral resolution: This is often achieved using high-performance liquid chromatography (HPLC) on a preparative scale.
Crystallization: The hydrochloride salt is crystallized from an appropriate solvent to obtain the final product.
化学反応の分析
Types of Reactions
rel-(S,R,S,S)-Nebivolol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under specific conditions.
Reduction: The ketone group can be reduced back to the hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted aromatic derivatives.
科学的研究の応用
Pharmacological Mechanism
Nebivolol acts selectively on the β1-adrenergic receptors and enhances endothelial function through the release of nitric oxide (NO). This dual action results in both heart rate reduction and vasodilation, making it effective in treating various cardiovascular disorders. The mechanism can be summarized as follows:
- β1-Adrenergic Receptor Blockade : Reduces heart rate and myocardial contractility.
- Endothelial NO Release : Promotes vasodilation and improves blood flow.
Hypertension Management
Numerous studies have demonstrated the efficacy of Nebivolol in lowering systolic blood pressure (SBP) and diastolic blood pressure (DBP). For instance, a study involving 3011 Korean patients showed significant reductions in SBP and DBP after 12 and 24 weeks of treatment, particularly when used as monotherapy for newly diagnosed patients .
Study | Population | Treatment Duration | SBP Reduction | DBP Reduction |
---|---|---|---|---|
BENEFIT KOREA | 3011 patients | 12-24 weeks | -10.2 mmHg | -6.0 mmHg |
SENIORS Study | Elderly patients | 6 months | Significant reduction compared to placebo | Not specified |
Heart Failure
Nebivolol has been shown to improve outcomes in patients with heart failure. In the SENIORS study, while it did not significantly reduce mortality, it lowered the composite risk of all-cause mortality or cardiovascular hospital admission by 15% compared to placebo . This indicates its potential role in managing heart failure symptoms and improving quality of life.
Endothelial Dysfunction
The drug's ability to enhance endothelial function is particularly beneficial for patients with conditions characterized by endothelial dysfunction, such as hypertension and diabetes. Studies have indicated that Nebivolol improves vascular compliance and reduces arterial stiffness, which are critical factors in cardiovascular health .
Case Study: Efficacy in Asian Populations
In a real-world observational study conducted in South Korea, Nebivolol was administered to patients with essential hypertension. The results indicated significant reductions in blood pressure metrics, with most adverse events being mild (e.g., dizziness and headache) .
Case Study: Long-term Effects
A long-term follow-up study involving 6356 patients treated with Nebivolol for six weeks reported no serious adverse events and a significant decrease in blood pressure, supporting its safety profile over extended use .
Safety Profile
The safety of Nebivolol has been extensively evaluated across various studies. The most common adverse effects reported include:
- Dizziness
- Headache
- Dyspnea
Overall, Nebivolol is well tolerated compared to other beta-blockers, with lower rates of severe adverse events .
作用機序
rel-(S,R,S,S)-Nebivolol Hydrochloride exerts its effects primarily through selective antagonism of beta-1 adrenergic receptors. This leads to:
Reduction in heart rate and contractility: By blocking beta-1 receptors, it decreases the heart’s workload.
Vasodilation: The compound also stimulates the release of nitric oxide, leading to vasodilation and reduced blood pressure.
Molecular Targets and Pathways: The primary target is the beta-1 adrenergic receptor, and the pathways involved include the cyclic AMP (cAMP) signaling pathway.
類似化合物との比較
Similar Compounds
Atenolol: Another selective beta-1 blocker, but without vasodilatory properties.
Metoprolol: Similar to atenolol, used for hypertension and heart failure.
Carvedilol: A non-selective beta-blocker with additional alpha-blocking activity.
Uniqueness
rel-(S,R,S,S)-Nebivolol Hydrochloride is unique due to its dual action as a beta-1 blocker and a vasodilator. This combination provides additional benefits in reducing blood pressure and improving heart function compared to other beta-blockers.
生物活性
rel-(S,R,S,S)-Nebivolol hydrochloride, a third-generation beta-blocker, exhibits unique pharmacological properties, including vasodilatory effects mediated by nitric oxide (NO) release. This article provides an in-depth examination of its biological activity, supported by clinical studies, mechanisms of action, and comparative data.
Nebivolol primarily functions as a cardioselective beta-1 adrenergic receptor antagonist. It distinguishes itself from traditional beta-blockers through its ability to enhance endothelial function and promote vasodilation via the L-arginine/NO pathway. This dual action not only lowers blood pressure but also improves cardiovascular health by reducing peripheral vascular resistance and enhancing left ventricular function in patients with heart failure .
Pharmacological Properties
- Beta-Blockade : Nebivolol selectively blocks beta-1 receptors, leading to decreased heart rate and myocardial contractility.
- Vasodilation : The drug stimulates endothelial NO production, resulting in vasodilation .
- Antioxidant Effects : Nebivolol exhibits antioxidant properties that may protect against oxidative stress in cardiovascular diseases .
Blood Pressure Reduction
Clinical trials have demonstrated significant reductions in both systolic and diastolic blood pressure with nebivolol treatment. A notable study involving 6,356 patients reported that nebivolol effectively lowered blood pressure without the typical side effects associated with older beta-blockers .
Study | Patient Population | Dosage | Duration | Result |
---|---|---|---|---|
Cleophas et al. (2006) | Mild hypertension | 5 mg daily | 6 weeks | Significant BP reduction |
SENIORS Study (2005) | Elderly with heart failure | 1.25 mg to 10 mg daily | 7 weeks | 15% reduction in composite risk of mortality or hospitalization |
Heart Failure Management
In patients with heart failure, nebivolol has shown improvements in left ventricular function and a decrease in left ventricular mass. A meta-analysis indicated that nebivolol treatment led to better outcomes compared to placebo, particularly in elderly patients .
Case Studies
Case Study 1: Wound Healing
A recent investigation assessed the effects of nebivolol-loaded chitosomes on wound healing. The study found that nebivolol significantly enhanced fibroblast proliferation and improved tissue regeneration compared to control formulations. Histopathological evaluations indicated superior collagen deposition and wound closure rates in the nebivolol-treated group .
Case Study 2: Diabetes and Neuropathy
Another study explored nebivolol's role in diabetic neuropathy management. Results showed that nebivolol improved endothelial function and increased NO availability in diabetic wounds, suggesting potential benefits for tissue repair in diabetic patients .
Comparative Studies
Recent research has highlighted the importance of chirality in drug efficacy. The (S)-enantiomer of nebivolol is primarily responsible for its therapeutic effects, while the (R)-enantiomer exhibits significantly lower activity . This distinction underlines the relevance of stereochemistry in optimizing therapeutic outcomes.
特性
CAS番号 |
1338823-20-3 |
---|---|
分子式 |
C₂₂H₂₅F₂NO₄ |
分子量 |
405.44 |
同義語 |
(S)-1-((S)-6-Fluorochroman-2-yl)-2-(((R)-2-((S)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol Hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。